2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14957348
Molecular Formula: C29H27NO6
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H27NO6 |
|---|---|
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C29H27NO6/c1-16-13-21-23(14-17(16)2)36-28-25(27(21)32)26(19-6-8-20(31)9-7-19)30(29(28)33)12-11-18-5-10-22(34-3)24(15-18)35-4/h5-10,13-15,26,31H,11-12H2,1-4H3 |
| Standard InChI Key | DJULLFQZYKJQNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)O |
Introduction
Structural and Molecular Characterization
Core Chromeno-Pyrrole-Dione Framework
The molecule’s central architecture consists of a chromeno[2,3-c]pyrrole-3,9-dione system, a tricyclic scaffold combining a chromene (benzopyran) moiety fused to a pyrrolidone ring. The chromene component contributes aromatic stability, while the pyrrolidone introduces a lactam functionality capable of hydrogen bonding and electrophilic reactivity . X-ray crystallographic studies of related compounds reveal planar configurations for the chromene ring and slight puckering in the pyrrolidone moiety, which influences intermolecular interactions .
Substituent Configuration and Stereoelectronic Effects
Key substituents include:
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A 2-(3,4-dimethoxyphenyl)ethyl group attached to the pyrrole nitrogen, introducing methoxy-derived electron-donating effects and steric bulk.
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A 4-hydroxyphenyl ring at position 1, providing a phenolic hydroxyl group capable of hydrogen bonding and redox activity.
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6,7-Dimethyl groups on the chromene ring, enhancing hydrophobicity and modulating π-π stacking interactions.
The interplay between these groups creates a polarized electron distribution, with the chromene’s carbonyl (C3=O) acting as a hydrogen-bond acceptor and the pyrrolidone’s NH as a donor .
Synthesis and Mechanistic Insights
Multicomponent Cyclization Strategies
Recent methodologies leverage one-pot multicomponent reactions to assemble the chromeno-pyrrole core. A representative protocol involves:
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Condensation of 2-hydroxybenzaldehyde derivatives with activated methylene compounds (e.g., Meldrum’s acid) to form chromene intermediates.
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Cyclization with amine nucleophiles (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) under acidic conditions, yielding the pyrrolidone ring .
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Final functionalization via nucleophilic aromatic substitution or reductive amination to introduce methyl and hydroxyphenyl groups .
Notably, the use of POCl3 as a cyclizing agent facilitates the formation of the γ-pyrone carbonyl, while NaBH4-mediated reductions stabilize intermediates .
Optimization and Scalability
Key reaction parameters include:
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
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Temperature control: Stepwise heating (50–80°C) prevents side reactions such as over-oxidation of methoxy groups .
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Workup strategies: Crystallization from ethyl acetate/hexane mixtures yields high-purity products without chromatography .
Physicochemical Properties and Spectral Analysis
NMR Spectroscopy
1H NMR spectra of analogous chromeno-pyrroles exhibit distinct patterns:
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Chromene protons: Downfield shifts (δ 7.5–8.1 ppm) due to conjugation with carbonyl groups.
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Pyrrolidone NH: Broad singlet at δ 9.2–10.5 ppm, sensitive to solvent deuteration .
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Methoxy groups: Sharp singlets at δ 3.7–3.9 ppm, with NOESY correlations confirming proximity to aromatic protons .
13C NMR assignments reveal:
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C3=O (chromene): δ ~170 ppm (strong deshielding).
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C9=O (pyrrolidone): δ ~160 ppm, characteristic of amide carbonyls .
Infrared Spectroscopy
IR absorptions correlate with functional groups:
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ν(C=O): 1710–1690 cm⁻¹ (chromene), 1660–1640 cm⁻¹ (pyrrolidone).
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ν(O-H): 3200–2500 cm⁻¹ (broad, phenolic and NH stretching) .
Recent Advances and Future Directions
Combinatorial Library Development
Advances in parallel synthesis have enabled the production of chromeno-pyrrole libraries with variations in:
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Aromatic substituents: Fluoro, nitro, and amino groups to modulate electronic properties.
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Side chain length: Ethyl vs. propyl spacers to optimize target binding .
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes enhances aqueous solubility (logP ≈ 2.5 to 1.8) and tumor accumulation in murine models.
Computational Modeling
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting potential as tyrosine kinase inhibitors .
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